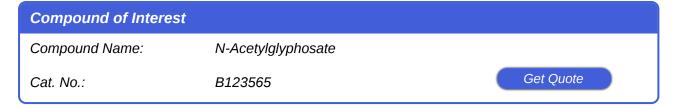


# N-Acetylglyphosate: A Comprehensive Technical Review

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-acetylglyphosate** (NAG), the N-acetylated derivative of the widely used herbicide glyphosate, has garnered increasing attention within the scientific community.[1] Initially identified as a primary metabolite of glyphosate in genetically modified, glyphosate-tolerant crops engineered with the gat (glyphosate N-acetyltransferase) gene, its biological activity and environmental fate are of significant interest.[2] This technical guide provides an in-depth review of the existing literature on **N-acetylglyphosate**, focusing on its synthesis, mechanism of action, and analytical methodologies for its detection.

# **Chemical and Physical Properties**

**N-acetylglyphosate** is a white to off-white solid with the chemical formula C<sub>5</sub>H<sub>10</sub>NO<sub>6</sub>P and a molecular weight of 211.11 g/mol .[1] It is slightly soluble in water and DMSO.[1]

Table 1: Physicochemical Properties of N-Acetylglyphosate



Property	Value	Reference
CAS Number	129660-96-4	[1]
Molecular Formula	C5H10NO6P	[1]
Molecular Weight	211.11	[1]
Appearance	White to off-white solid	[1]
Melting Point	56-59°C	[1]
Solubility	Slightly soluble in DMSO and Water	[1]

# Synthesis of N-Acetylglyphosate

The synthesis of **N-acetylglyphosate** can be achieved through various chemical routes. One documented method involves the reaction of N-phosphoryl methyl acetamide with paraformaldehyde in the presence of a cobalt catalyst under a carbon monoxide and hydrogen atmosphere.

## **Experimental Protocol: Synthesis of N-Acetylglyphosate**

#### Materials:

- · N-phosphoryl methyl acetamide
- Paraformaldehyde
- Water
- Co<sub>2</sub>(CO)<sub>8</sub> (Octacarbonyldicobalt)
- · Hydrochloric acid (co-catalyst)
- Tetrahydrofuran (THF)
- Nitrogen gas

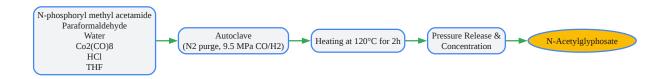


• 95:5 CO/H2 gas mixture

#### Procedure:

- N-phosphoryl methyl acetamide (0.600 mol), paraformaldehyde (0.72 mol), water (1.80 mol), Co<sub>2</sub>(CO)<sub>8</sub> (0.0178 mol), co-catalyst hydrochloric acid, and tetrahydrofuran (300 mL) are added to an autoclave.
- The autoclave is purged twice with nitrogen gas.
- A 95:5 mixture of CO/H₂ is introduced into the autoclave until the pressure reaches 9.5 MPa.
- The reaction mixture is heated to 120°C with stirring for 2 hours.
- After cooling and releasing the pressure, the mixture is concentrated under reduced pressure to yield N-acetylglyphosate.

This method has a reported yield of 94.5%.[3] The product can be identified by mass spectrometry (MS m/z 212.1, M+H+) and  $^{13}$ C NMR (100MHz, DMSO),  $\delta$ : 173.1, 169.5, 54.5, 54.2, 20.5.[3]



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A generalized workflow for the synthesis of **N-acetylglyphosate**.

# **Biological Activity and Mechanism of Action**

**N-acetylglyphosate** functions as a herbicide by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1]



## **Inhibition of Key Enzymes**

N-acetylglyphosate has been shown to inhibit the following enzymes:

- 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS): This is the primary target of both glyphosate and **N-acetylglyphosate**.[1] Inhibition of EPSPS blocks the conversion of shikimate-3-phosphate and phosphoenolpyruvate to 5-enolpyruvylshikimate-3-phosphate, a crucial step in the synthesis of tryptophan, tyrosine, and phenylalanine.
- Shikimate dehydrogenase: This enzyme catalyzes the reversible dehydrogenation of shikimate to 3-dehydroshikimate in the shikimate pathway.
- Acetolactate synthase (ALS): This enzyme is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

The inhibition of these enzymes disrupts protein synthesis and other vital metabolic processes, ultimately leading to plant death.





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Inhibitory action of **N-acetylglyphosate** on key plant enzymes.



# Analytical Methods for the Detection of N-Acetylglyphosate

The accurate and sensitive detection of **N-acetylglyphosate** in various matrices, particularly in food and environmental samples, is crucial for regulatory monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for this purpose.

## **Sample Preparation and Extraction**

A common method for extracting **N-acetylglyphosate** from food matrices involves an aqueous extraction followed by a cleanup step.

Experimental Protocol: Extraction from Food Samples

#### Materials:

- Extraction solvent: 50 mM Acetic acid and 10 mM EDTA in water
- Petroleum ether or methylene chloride (for fatty samples)
- Oasis HLB solid-phase extraction (SPE) columns
- Centrifuge

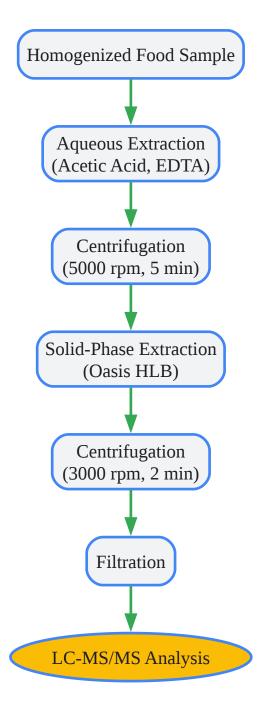
#### Procedure:

- To a homogenized sample, add the extraction solvent. For high moisture samples, use a larger volume of solvent. For fatty samples, also add petroleum ether or methylene chloride.
- Shake the mixture vigorously for 10 minutes.
- Centrifuge at 5000 rpm for 5 minutes.
- Load approximately 2 mL of the supernatant (aqueous layer for fatty samples) onto a preconditioned Oasis HLB column.
- Centrifuge the SPE column at 3000 rpm for 2 minutes to elute the sample.



• The eluate is then filtered and ready for LC-MS/MS analysis.

It is recommended to use plastic consumables whenever possible, as **N-acetylglyphosate** can adhere to glass surfaces.



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A typical analytical workflow for **N-acetylglyphosate** detection.



## **LC-MS/MS Analysis**

Analysis is typically performed using LC-MS/MS with electrospray ionization (ESI) in negative ionization mode. Stable isotopically labeled internal standards can be used for quantification.

Table 2: Quantitative Data for **N-Acetylglyphosate** Analysis in Various Food Matrices

Food Matrix	Spiking Level (ng/g)	Recovery (%)	RSD (%)	LOQ (ng/g)	Reference
Corn	20	High	-	<10	
Corn	250	High	-	<10	
Olive Oil	20	-	High	<10	
Olive Oil	250	Low	High	<10	
Orange	20	-	High	<10	
Soybeans	-	97-108	4-9 (reproducibilit y)	20	[4]
Adipose Tissue	0.025-0.1 mg/kg	70-120	<20	0.025-0.2 mg/kg	[3]
Liver	0.05-0.7 mg/kg	70-120	<20	0.025-0.2 mg/kg	[3]
Eggs	0.04-0.6 mg/kg	70-120	<20	0.025-0.2 mg/kg	[3]
Milk	0.025-0.8 mg/kg	70-120	<20	0.025-0.2 mg/kg	[3]
Honey	0.05-0.2 mg/kg	70-120	<20	0.025-0.2 mg/kg	[3]

Note: "High" and "Low" recovery are as stated in the source document without specific quantitative values. RSD refers to Relative Standard Deviation, and LOQ to Limit of Quantification.



## Conclusion

**N-acetylglyphosate** is a biologically active metabolite of glyphosate with a herbicidal mechanism of action centered on the inhibition of the shikimate pathway. Its presence in glyphosate-tolerant crops necessitates robust and validated analytical methods for its detection and quantification in food products. The methodologies and data presented in this technical guide provide a comprehensive overview for researchers and professionals working in the fields of agricultural science, food safety, and drug development. Further research is warranted to fully elucidate the comparative toxicology and environmental impact of **N-acetylglyphosate** relative to its parent compound, glyphosate.

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